3,4-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2S2/c1-13-3-8-18(11-14(13)2)29(26,27)24-10-9-17-12-28-19(25-17)15-4-6-16(7-5-15)20(21,22)23/h3-8,11-12,24H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZGRFHQIDZXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities. The biological outcomes of these compounds are greatly affected by the substituents on the thiazole ring.
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction. Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen.
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets.
Pharmacokinetics
The properties of a compound can be influenced by the huckel charge distribution on thiazole ring atoms, as well as substituents on different positions.
Biological Activity
3,4-Dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound can be identified by its IUPAC name, which reflects its complex structure comprising thiazole and sulfonamide moieties. The molecular formula is , with a molecular weight of approximately 350.361 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds containing thiazole and sulfonamide groups exhibit a variety of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown promise against various bacterial strains, including drug-resistant pathogens. For instance, studies have reported that thiazole compounds can inhibit the growth of Staphylococcus aureus and Candida species .
- Anticancer Properties : Thiazole-based compounds have been investigated for their cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring significantly enhance anticancer activity .
- Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neuroprotective applications .
Antimicrobial Studies
Recent studies have highlighted the effectiveness of thiazole derivatives against resistant strains:
- Study 1 : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus. Compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3h | 32 | Moderate |
| 3j | 16 | High |
| 7 | 8 | Very High |
Anticancer Activity
In vitro assays on various cancer cell lines demonstrated significant cytotoxicity:
- Study 2 : A new class of thiazole derivatives was evaluated for their antiproliferative activity against HT-29 (colorectal cancer) and Jurkat (leukemia) cell lines. The most active compound showed an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 13 | HT-29 | 1.61 |
| 14 | Jurkat | 1.98 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may interact with active sites of target enzymes, leading to inhibition.
- Cell Membrane Disruption : Thiazole derivatives may disrupt bacterial cell membranes, enhancing their antimicrobial efficacy.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
Case Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of thiazole derivatives on AChE inhibition in a mouse model. The results indicated that specific compounds could significantly reduce AChE activity, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Anticancer Efficacy
Another study focused on the SAR of thiazole-containing compounds against various cancer cell lines. The findings revealed that the introduction of electron-donating groups at specific positions on the phenyl ring enhanced cytotoxicity significantly .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C16H16F3N3O2S
Molecular Weight : 350.361 g/mol
IUPAC Name : 3,4-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
The compound features a thiazole ring, a trifluoromethyl group, and a benzenesulfonamide moiety. These structural elements contribute to its diverse biological activities.
Chemistry
The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.
- Reduction : The sulfonamide group can be reduced to amines.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the aromatic rings.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against resistant bacterial strains. The trifluoromethyl group enhances lipophilicity, improving penetration into bacterial cells .
- Anti-inflammatory Properties : The compound is being investigated for its potential to reduce inflammation through the inhibition of specific enzymes involved in inflammatory pathways.
Medicine
The therapeutic potential of this compound is particularly noteworthy:
- Antitumor Activity : Studies have shown that it inhibits cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced expression of anti-apoptotic proteins like Mcl-1, making it a candidate for cancer therapy .
- Drug Development : Its unique structure positions it as a candidate for developing new drugs targeting various conditions, including cancers and infections.
Table 1: Comparison of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against resistant strains of bacteria | |
| Anti-inflammatory | Potential reduction of inflammation | |
| Antitumor | Inhibits CDK9; reduces Mcl-1 expression |
Table 2: Chemical Reactions Involving the Compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of sulfoxides or sulfones | Hydrogen peroxide, KMnO4 |
| Reduction | Conversion to amines | Lithium aluminum hydride |
| Substitution | Electrophilic/nucleophilic substitutions | Halogens, nucleophiles |
Case Study 1: Antimicrobial Efficacy
A study highlighted the antimicrobial properties of compounds similar to this compound). It demonstrated significant growth inhibition against Staphylococcus aureus, showcasing low minimum inhibitory concentrations (MICs) and effective biofilm disruption capabilities .
Case Study 2: Antitumor Mechanism
Research has shown that derivatives of this compound inhibit cellular CDK9-mediated RNA polymerase II transcription. This action leads to decreased levels of Mcl-1 protein in cancer cells, indicating potential use in cancer treatment strategies .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The reactivity of this compound is driven by its functional groups:
Thiazole Ring Reactions
-
Electrophilic Substitution : The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich regions. Common reactions include halogenation (e.g., bromination) and nitration .
-
Nucleophilic Attack : The 2-position of the thiazole is susceptible to nucleophilic substitution, particularly with amines or thiols.
Sulfonamide Group Reactions
-
Hydrolysis : Under acidic or basic conditions, the sulfonamide group hydrolyzes to form a sulfonic acid and a secondary amine .
-
Reduction : Reducing agents like LiAlH4 convert the sulfonamide to a thiol or amine derivative .
Trifluoromethyl Group Reactivity
-
Electron-Withdrawing Effects : The -CF3 group stabilizes intermediates during substitution reactions and enhances the electrophilicity of adjacent aromatic rings .
Reagents and Conditions
Key reagents and conditions for common reactions are summarized below:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Thiazole Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5-Bromo-thiazole derivative |
| Sulfonamide Hydrolysis | 6M HCl, reflux, 12h | 3,4-Dimethylbenzenesulfonic acid + Ethylamine |
| Nucleophilic Substitution | Ethylamine, DMF, 80°C | 2-Amino-thiazole derivative |
| Reduction of Sulfonamide | LiAlH4, THF, 0°C to RT | N-Ethyl-3,4-dimethylbenzenethiol |
Antimicrobial Activity and Reactivity Correlation
Derivatives of this compound with modified thiazole rings (e.g., brominated analogs) showed enhanced antimicrobial activity against Staphylococcus aureus (MIC: 31.25 μg/mL) compared to parent compounds (MIC: 62.5 μg/mL) . This suggests that electrophilic substitution improves bioactivity.
Hydrolytic Stability
Under physiological conditions (pH 7.4, 37°C), the sulfonamide group demonstrated slow hydrolysis, with a half-life of 72 hours, indicating stability in biological systems .
Thiazole Electrophilic Substitution
The mechanism involves:
-
Generation of an electrophile (e.g., Br⁺).
-
Attack at the 5-position of the thiazole ring, stabilized by resonance.
Sulfonamide Reduction Pathway
LiAlH4 reduces the sulfonamide via a two-step process:
-
Cleavage of the S-N bond to form a thiolate intermediate.
Comparative Analysis with Analogues
| Compound | Key Reaction | Reactivity Difference |
|---|---|---|
| Parent Compound | Bromination at thiazole C5 | Higher yield (85%) due to -CF3 activation |
| Non-CF3 Analogue | Bromination at thiazole C5 | Lower yield (60%) |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features and molecular properties of the target compound with analogs from the literature:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s CF₃ group increases electrophilicity compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents in analogs .
- Molecular Weight : The target compound (~463.5 g/mol) is lighter than urea-piperazine derivatives (e.g., 548.2 g/mol ) but heavier than simpler thiadiazole sulfonamides (e.g., 314.4 g/mol ).
- Linker Flexibility : The ethyl chain in the target compound may offer better conformational adaptability than rigid urea or piperazine linkers in other analogs .
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
